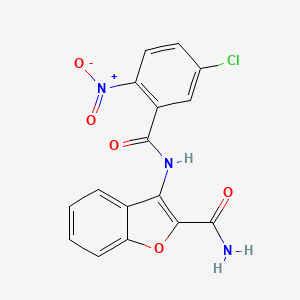

3-(5-氯-2-硝基苯甲酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide” is a compound that belongs to the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been found to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the construction of a complex benzofuran derivative through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran compounds consists of fused benzene and furan rings . The 4-position of the benzofuran may be substituted or unsubstituted . Good antimicrobial activity has been exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Chemical Reactions Analysis

Benzofuran compounds have been found to exhibit extraordinary inhibitory potency against a panel of human cancer cell lines . This suggests that they may undergo chemical reactions with cellular components that inhibit the growth of these cells .科学研究应用

药用化学应用

- 抗肿瘤剂:标记化合物(包括硝基噻吩甲酰胺)因其潜在的抗肿瘤特性而受到关注。已经开发出涉及同位素高效合成的技术来增强它们在药用化学中的应用,特别是在抗肿瘤研究的背景下 (Shinkwin & Threadgill, 1996)。

- 抗菌活性:合成和表征含有苯并呋喃和其他部分的新系列已证明了体外抗菌筛选,表明在开发新的抗菌剂方面具有潜在应用 (Idrees 等,2020)。

合成方法学应用

- 光重排:对 N-芳基-2-硝基苯甲酰胺的研究探索了这些化合物的 photo-rearrangement,可用于合成各种科学应用的复杂有机分子 (Gunn & Stevens, 1973)。

- 苯并呋喃衍生物的合成:对新型苯并呋喃甲酰胺衍生物的合成进行研究,用于抗菌、抗炎和 DPPH 自由基清除活性,扩大了这些化合物在开发新的生物活性化学实体中的用途 (Lavanya 等,2017)。

作用机制

While the specific mechanism of action of “3-(5-Chloro-2-nitrobenzamido)benzofuran-2-carboxamide” is not mentioned in the available literature, benzofuran compounds in general have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may interact with biological targets in a way that inhibits the growth of tumors, bacteria, and viruses, and protects against oxidative stress .

未来方向

Given the strong biological activities of benzofuran compounds, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research may focus on designing new benzofuran derivatives with improved bioavailability and reduced toxicity .

属性

IUPAC Name |

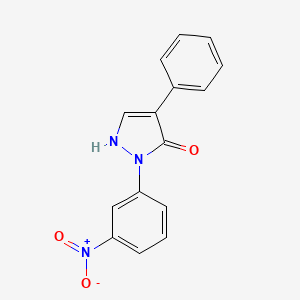

3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O5/c17-8-5-6-11(20(23)24)10(7-8)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRESBWQEYHLNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-[(3S,4S)-3-Hydroxy-1,2,3,4-tetrahydroquinolin-4-yl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2592529.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2592535.png)

![2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2592542.png)

![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)